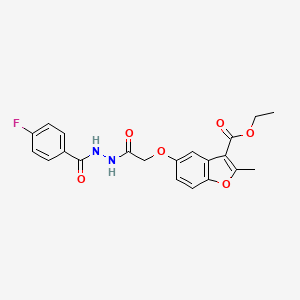

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Description

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a hydrazide-hydrazone scaffold. Its structure comprises:

- A 2-methylbenzofuran-3-carboxylate core, providing a planar aromatic system.

- A 2-oxoethoxy linker at the 5-position of the benzofuran ring.

- A 4-fluorobenzoyl-substituted hydrazinyl group, introducing electron-withdrawing and lipophilic characteristics.

This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active hydrazone derivatives, such as MAO-B inhibitors and antimicrobial agents . Its synthesis typically involves coupling hydrazine derivatives with acyl chlorides or aldehydes under reflux conditions .

Properties

IUPAC Name |

ethyl 5-[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O6/c1-3-28-21(27)19-12(2)30-17-9-8-15(10-16(17)19)29-11-18(25)23-24-20(26)13-4-6-14(22)7-5-13/h4-10H,3,11H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRKISKGOPYSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NNC(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzofuran core, hydrazine moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions, beginning with the formation of the benzofuran framework followed by the introduction of the hydrazine derivative and subsequent modifications.

Synthesis Overview

-

Starting Materials :

- 4-Fluorobenzoyl hydrazine

- Ethyl 2-oxoethoxyacetate

- Methylbenzofuran derivatives

-

Reaction Conditions :

- Reactions are generally conducted under controlled temperatures using solvents like DMSO or dichlorobenzene.

- Monitoring through thin-layer chromatography (TLC) ensures completion before purification.

-

Final Product :

- The final product is isolated as a white solid after recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- H3 Receptor Antagonism : The compound has shown significant antagonistic activity at the human H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system .

Pharmacological Studies

- In Vitro Studies :

- In Vivo Studies :

Case Study 1: Cognitive Enhancement

A study involving adult rats assessed the impact of this compound on memory retention. The results indicated significant improvements in performance on tasks measuring short-term memory compared to controls.

Case Study 2: Neuropharmacological Effects

In a separate investigation, the compound was tested for its effects on neurotransmitter levels in the brain. Results showed increased levels of acetylcholine and serotonin, which are critical for cognitive processes.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| H3 Receptor Binding | In Vitro | Ki = 0.1–5.8 nM | |

| Cognitive Enhancement | In Vivo | Significant effect | |

| Neurotransmitter Modulation | In Vivo | Increased ACh/Serotonin |

Table 2: Synthesis Steps Overview

| Step No. | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Benzofuran | Methylbenzofuran derivatives | DMSO, reflux |

| 2 | Hydrazine Coupling | 4-Fluorobenzoyl hydrazine | Room temperature |

| 3 | Esterification | Ethyl 2-oxoethoxyacetate | Acid catalyst |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzofuran core, hydrazinyl linker, and aromatic acyl groups. Below is a comparative analysis with structurally related derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to the 4-methylbenzoyl analogue (electron-donating) due to its electron-withdrawing nature .

- Hydrazone Modifications : Hydroxybenzylidene hydrazones (e.g., ) exhibit stronger hydrogen-bonding capacity, correlating with MAO-B inhibitory activity, while the target compound’s fluorobenzoyl group may favor hydrophobic interactions in enzyme pockets.

Physicochemical Properties

- Thermal Stability : Melting points for similar hydrazones range from 206–437 K , with fluorinated compounds expected to exhibit higher thermal stability due to stronger C–F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.